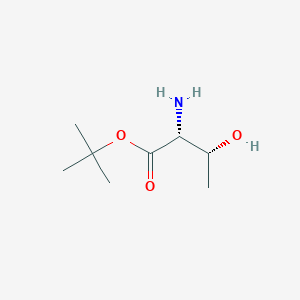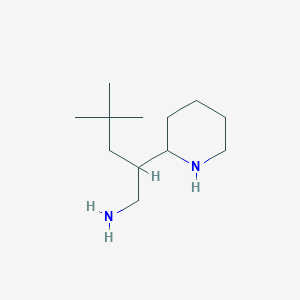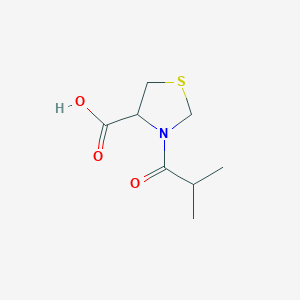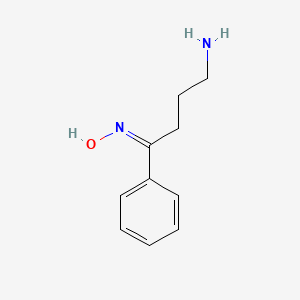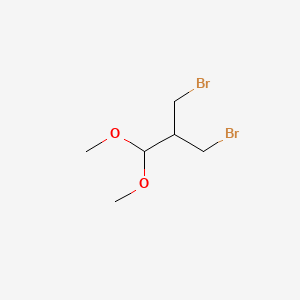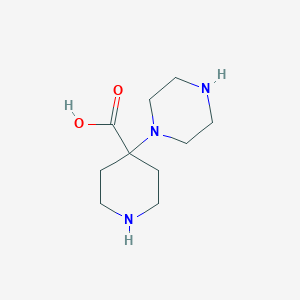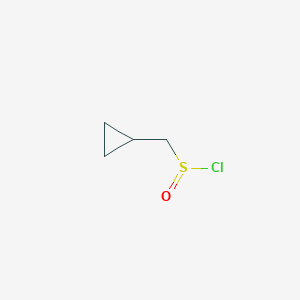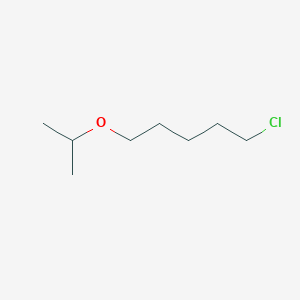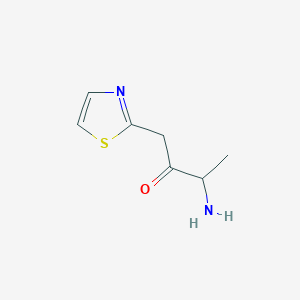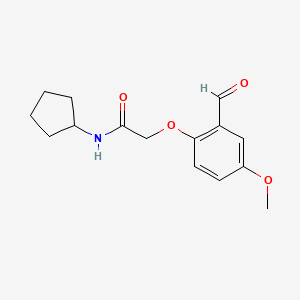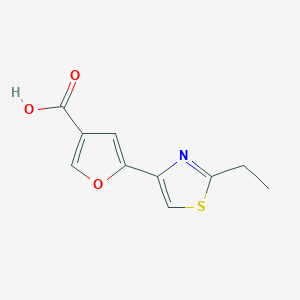
5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic acid is a heterocyclic organic compound that features both a thiazole and a furan ring in its structure. The thiazole ring contains sulfur and nitrogen atoms, while the furan ring is an oxygen-containing five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic acid typically involves the formation of the thiazole and furan rings followed by their coupling. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be formed through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and furan rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The furan ring may also contribute to the compound’s overall biological activity by facilitating interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: Contains a furan ring and exhibits antimicrobial properties.
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Features a thiazole ring and has antifungal activity.
Uniqueness
5-(2-Ethyl-1,3-thiazol-4-yl)furan-3-carboxylic acid is unique due to its specific combination of thiazole and furan rings, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-(2-ethyl-1,3-thiazol-4-yl)furan-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-2-9-11-7(5-15-9)8-3-6(4-14-8)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
AGDIUQBUMATHRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C2=CC(=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




